molecular formula C11H12ClNO4S B1388376 ((3-Chlorophenyl)sulfonyl)proline CAS No. 1164136-21-3

((3-Chlorophenyl)sulfonyl)proline

Cat. No.: B1388376
CAS No.: 1164136-21-3
M. Wt: 289.74 g/mol
InChI Key: CXDCZBNJZWAXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((3-Chlorophenyl)sulfonyl)proline is a chiral proline derivative characterized by the presence of a 3-chlorophenylsulfonyl moiety. This compound, with the CAS number 1164136-21-3, has a molecular formula of C11H12ClNO4S and a molecular weight of 289.74 g/mol . Its structure, which features a proline scaffold fused with a sulfonamide group, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The specific stereochemistry of the proline ring is designated as L- in provided data, which is a critical parameter for research involving biological systems and chiral specificity . This compound is primarily intended for research applications. Sulfonyl-substituted proline derivatives are of significant interest in the design and synthesis of novel bioactive molecules. Research into structurally related compounds, particularly those containing chlorophenyl and benimidazole groups, has shown promise in neuropsychotropic applications, including potential anxiolytic, antidepressant, and analgesic activities . Furthermore, chlorophenylpiperazine derivatives are actively investigated for their affinity for serotonin receptors (such as 5-HT1A and 5-HT7), which are important targets in the development of new antidepressants . As such, this compound serves as a sophisticated building block for chemists developing new compounds for pharmacological evaluation in these fields. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is not for human use. Researchers should handle this compound with appropriate care, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-8-3-1-4-9(7-8)18(16,17)13-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDCZBNJZWAXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization and Structural Analysis of 3 Chlorophenyl Sulfonyl Proline Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For derivatives of ((3-Chlorophenyl)sulfonyl)proline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a full structural assignment.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the proline ring and the 3-chlorophenyl group.

The protons of the pyrrolidine (B122466) ring of the proline moiety typically appear in the upfield region of the spectrum. The alpha-proton (α-H), being adjacent to both the nitrogen and the carboxylic acid, is expected to be deshielded and appear as a multiplet. The delta-protons (δ-H), adjacent to the electron-withdrawing sulfonyl group, would also be shifted downfield compared to unsubstituted proline. The beta (β-H) and gamma (γ-H) protons would resonate at more shielded, upfield positions, often displaying complex splitting patterns due to coupling with each other. bmrb.io

The aromatic protons of the 3-chlorophenyl group will be observed in the downfield region, typically between 7.0 and 8.0 ppm. Due to the substitution pattern, four distinct aromatic signals would be anticipated, each with characteristic splitting patterns (e.g., triplet, doublet of doublets) determined by their coupling to adjacent protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
α-H (Proline)4.0 - 4.5MultipletAdjacent to COOH and N-sulfonyl group.
β-H (Proline)1.8 - 2.2MultipletPart of the pyrrolidine ring.
γ-H (Proline)1.9 - 2.3MultipletPart of the pyrrolidine ring.
δ-H (Proline)3.3 - 3.7MultipletAdjacent to the N-sulfonyl group.
Aromatic-H7.4 - 7.9MultipletProtons on the 3-chlorophenyl ring.
COOH>10Broad SingletCarboxylic acid proton, may exchange with solvent.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and electronic environment. For this compound, distinct signals are expected for the carboxylic acid carbon, the carbons of the proline ring, and the carbons of the 3-chlorophenyl group.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing above 170 ppm. The proline ring carbons (α, β, γ, δ) resonate at characteristic positions, with the α-carbon and δ-carbon being shifted downfield due to their proximity to heteroatoms (nitrogen and oxygen). bmrb.io The aromatic carbons of the 3-chlorophenyl ring would appear in the 120-145 ppm range, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Notes
COOH170 - 178Carboxylic acid carbonyl carbon.
α-C (Proline)60 - 65Adjacent to COOH and N-sulfonyl group.
β-C (Proline)28 - 32Part of the pyrrolidine ring.
γ-C (Proline)24 - 28Part of the pyrrolidine ring.
δ-C (Proline)48 - 52Adjacent to the N-sulfonyl group.
Aromatic C-Cl134 - 138Carbon bearing the chlorine atom.
Aromatic C-S138 - 142Carbon bearing the sulfonyl group.
Aromatic C-H125 - 135Other aromatic carbons.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and for determining the stereochemistry of the molecule. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

For stereochemical elucidation, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial. copernicus.org NOESY identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. For this compound, NOESY can be used to confirm the relative stereochemistry of the proline ring and to determine the spatial orientation of the 3-chlorophenylsulfonyl group relative to the proline ring. For instance, correlations between specific aromatic protons and protons on the proline ring would provide definitive evidence for their spatial proximity.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for confirming the molecular weight of a synthesized compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₁H₁₂ClNO₄S, HRMS is used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass with a high degree of accuracy (typically within 5 ppm). This provides strong evidence for the compound's identity. The presence of chlorine and sulfur would also generate a characteristic isotopic pattern in the mass spectrum, further corroborating the elemental composition.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a particularly powerful combination for analyzing complex mixtures and for the final purity check of a target compound.

In the synthesis of N-arylsulfonyl-L-proline derivatives, Reversed-Phase HPLC (RP-HPLC) is a common method for purification. amazonaws.com This technique separates compounds based on their hydrophobicity. For this compound, an appropriate gradient of water and an organic solvent (like acetonitrile), often with an acid modifier like trifluoroacetic acid (TFA), would be used to elute the compound from the column. The purity of the compound can be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. The coupled mass spectrometer provides simultaneous confirmation of the molecular weight of the eluting compound, ensuring that the peak of interest is indeed the desired product.

Crystallographic Studies of N-Sulfonylproline Systems

Crystallographic techniques, particularly single crystal X-ray diffraction, are the gold standard for elucidating the detailed structural features of crystalline solids. These methods provide definitive information on bond lengths, bond angles, and torsional angles, which collectively define the molecular structure.

Table 1: Representative Crystallographic Data for a Related Sulfonamide Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)18.456(7)
c (Å)11.987(5)
β (°)108.45(1)
Volume (ų)2123.4(15)
Z4
Note: Data for a representative sulfonamide to illustrate typical crystallographic parameters.

The absolute configuration of chiral centers, such as the alpha-carbon of the proline moiety, can also be determined with confidence using anomalous dispersion effects in SCXRD, particularly when heavy atoms are present in the structure.

The solid-state structure of N-sulfonylproline derivatives is not merely defined by the structure of a single molecule but by the elegant and complex ways in which molecules pack together. This supramolecular assembly is directed by a variety of intermolecular interactions, which can be systematically studied to understand the crystal's stability and properties. Proline-based structures are known to form specific patterns of intermolecular interactions, referred to as supramolecular synthons. nih.gov

A comprehensive analysis of proline derivatives has identified several key intermolecular interactions that are likely to be present in the crystal structure of this compound. nih.gov These include:

Hydrogen Bonds: The carboxylic acid group of the proline moiety is a potent hydrogen bond donor (O-H) and acceptor (C=O). These groups can form strong O-H···O hydrogen bonds, often leading to the formation of dimeric or catemeric (chain-like) motifs. The sulfonamide nitrogen can also participate in N-H···O hydrogen bonds.

Halogen Bonds: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen.

C-H···O and C-H···π Interactions: These weaker hydrogen bonds, where a carbon-bound hydrogen atom interacts with an oxygen atom or a π-system, are also prevalent and play a crucial role in the fine-tuning of the crystal packing. In the crystal structure of a related compound, C-H···O hydrogen-bond interactions were observed. biointerfaceresearch.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. biointerfaceresearch.com By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact, corresponding to hydrogen bonds and other interactions, can be highlighted.

Table 2: Common Intermolecular Interactions in N-Sulfonylproline Derivatives

Interaction TypeDonorAcceptorTypical Distance Range (Å)
Hydrogen BondO-H (Carboxyl)O=C (Carboxyl)2.5 - 2.8
Hydrogen BondN-H (Sulfonamide)O=S (Sulfonyl)2.8 - 3.2
Halogen BondC-ClO=C, O=S3.0 - 3.5
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8 (centroid-centroid)
C-H···OC-H (Aromatic/Aliphatic)O=C, O=S3.0 - 3.6

The interplay of these various interactions dictates the final supramolecular architecture, influencing macroscopic properties such as melting point, solubility, and crystal morphology. Understanding these interactions is a key aspect of crystal engineering, where the goal is to design crystalline materials with desired properties.

Chemical Reactivity and Derivatization Strategies of 3 Chlorophenyl Sulfonyl Proline

Functional Group Transformations at the Carboxyl Moiety

The carboxyl group of ((3-Chlorophenyl)sulfonyl)proline is a primary site for chemical modification, offering routes to alter the molecule's solubility, reactivity, and ability to interact with biological targets.

Esterification Reactions for Modifying Solubility and Reactivity

Esterification of the carboxylic acid is a common strategy to enhance the lipophilicity and, consequently, the membrane permeability of proline derivatives. This transformation is often a key step in creating prodrugs, which can be converted to the active carboxylic acid form in vivo. google.com The reaction typically involves treating this compound with an alcohol in the presence of an acid catalyst or using coupling agents. For instance, the formation of 2-chloroethyl esters of similar N-sulfonylated prolines has been reported, highlighting a potential pathway for derivatization. nih.gov

These ester modifications can significantly impact the compound's solubility profile. For example, simple alkyl esters would increase solubility in nonpolar organic solvents, while esters bearing hydrophilic moieties like polyethylene (B3416737) glycol (PEG) could enhance aqueous solubility. The electronic nature of the ester group can also influence the reactivity of the entire molecule, including the adjacent sulfonamide.

Table 1: Examples of Esterification Products of N-Sulfonylated Prolines

Starting Material Ester Product Reagents and Conditions Reference
This compound 2-Chloroethyl ((3-Chlorophenyl)sulfonyl)prolinate 1,2-dichloroethane, 1,8-diazabicyclo[5.4.0]undec-7-ene nih.gov
((3-Bromophenyl)sulfonyl)proline 2-Chloroethyl ((3-Bromophenyl)sulfonyl)prolinate 1,2-dichloroethane, 1,8-diazabicyclo[5.4.0]undec-7-ene nih.gov
(Mesitylsulfonyl)proline 2-Chloroethyl (Mesitylsulfonyl)prolinate 1,2-dichloroethane, 1,8-diazabicyclo[5.4.0]undec-7-ene nih.gov
p-Toluenesulfonylproline 3-Chloropropyl Tosylprolinate 1,2-dichloroethane, 1,8-diazabicyclo[5.4.0]undec-7-ene nih.gov

Amidation and Peptide Coupling Strategies

The carboxyl group can be readily converted to an amide via coupling reactions with various amines. This is a fundamental transformation in peptide synthesis, where the proline derivative can be incorporated into a peptide sequence. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., HBTU, PyBOP), are employed to activate the carboxylic acid for nucleophilic attack by the amino group of another amino acid or a simple amine. The synthesis of proline-based sulphonamide derivatives often involves the initial formation of the N-sulfonylated proline, followed by amidation of the carboxyl group. researchgate.net These amidation strategies are crucial for creating peptidomimetics and other complex molecules with potential therapeutic applications. nih.gov

Reactions Involving the Sulfonamide Functional Group

The sulfonamide group in this compound is generally stable. However, the nitrogen atom can exhibit nucleophilic character under certain conditions. While direct reactions on the sulfonamide are less common than on the carboxyl group, modifications to the aryl ring of the sulfonyl group can be achieved. For instance, electrophilic aromatic substitution on the 3-chlorophenyl ring could introduce additional functional groups, although the presence of the deactivating chloro and sulfonyl groups would make such reactions challenging. The sulfonamide moiety itself is a key structural feature in many bioactive molecules, contributing to their binding affinity and pharmacological properties. nih.gov

Modifications and Transformations of the Pyrrolidine (B122466) Ring System

Hydroxylation of the pyrrolidine ring, particularly at the 3- or 4-position, is a well-established modification. nih.gov These hydroxylated derivatives can serve as handles for further functionalization. For example, the hydroxyl group can be oxidized to a ketone or subjected to substitution reactions. nih.gov The stereochemistry of these modifications is critical, as it dictates the puckering of the pyrrolidine ring and the spatial orientation of the substituents. researchgate.netresearchgate.net Other modifications can include the introduction of substituents at various positions on the ring through multi-step synthetic sequences. rsc.org For example, the synthesis of 3-allyl- and 3-n-propyl-L-proline derivatives from 4-hydroxy-L-proline has been reported. nih.gov

Stereoselective Chemical Transformations and Chiral Pool Applications

This compound, being derived from the chiral amino acid proline, is an inherently chiral molecule. This chirality is a critical aspect of its chemical reactivity and its applications. The stereocenter at the alpha-carbon of the proline ring can direct the stereochemical outcome of reactions at adjacent positions.

As a chiral building block, this compound can be utilized in "chiral pool synthesis," where the existing chirality is transferred to new stereocenters in a target molecule. This approach is highly efficient for the synthesis of enantiomerically pure compounds. The conformational rigidity of the proline ring, further constrained by the bulky sulfonyl group, can enhance the stereoselectivity of reactions. mdpi.com For example, in metal-catalyzed reactions, the proline scaffold can act as a chiral ligand, influencing the facial selectivity of substrate binding to the metal center.

Applications of 3 Chlorophenyl Sulfonyl Proline and Its Analogues in Chemical Research

Utilization as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The proline scaffold is a fundamental building block in synthetic organic chemistry, prized for its rigid, cyclic structure that imparts specific conformational constraints. sigmaaldrich.com The derivatization of proline at various positions is a well-established strategy for accessing novel molecular frameworks. mdpi.com The synthesis of 3-substituted prolines, for example, has been achieved through multiple pathways, including the alkylation of chiral sulfones derived from proline precursors. researchgate.net

The ((3-Chlorophenyl)sulfonyl)proline molecule serves as a bifunctional intermediate. The proline ring offers a chiral backbone, while the sulfonyl group and the carboxylic acid provide reactive sites for further chemical modification. researchgate.net For instance, related structures like 3-[(4-chlorophenyl)sulfonyl]propane hydrazide are used as precursors for synthesizing a variety of heterocyclic compounds, including pyrroles, pyrazoles, and oxadiazoles. derpharmachemica.comresearchgate.net This demonstrates the utility of the chlorophenylsulfonyl group as a stable anchor point from which to build molecular complexity. derpharmachemica.com The synthesis of N-tritylprolinal from L-proline highlights how proline derivatives can act as efficient building blocks for the stereoselective synthesis of more complex structures like amino alcohols. nih.gov

This synthetic versatility allows chemists to construct elaborate molecules by leveraging the inherent stereochemistry of the proline core and the reactivity of its appended functional groups. The process often involves protecting the carboxylic acid or the secondary amine, performing transformations on other parts of the molecule, and then deprotecting to reveal the final product or to enable further reactions.

Table 1: Examples of Synthetic Pathways Involving Proline or Sulfonyl Precursors

Starting Material/Precursor Synthetic Transformation Resulting Complex Molecule/Scaffold Research Application
4-hydroxy-L-proline Multi-step synthesis 3-allyl- and 3-n-propyl-L-proline derivatives Development of conformationally restricted peptide analogues. nih.gov
L-proline Four-step synthesis N-Tritylprolinal Stereoselective synthesis of syn-proline-derived amino alcohols. nih.gov
Methyl acrylate (B77674) and 4-chlorobenzenethiol Oxidation and reaction with hydrazine (B178648) hydrate 3-[(4-chlorophenyl)sulfonyl] propane (B168953) hydrazide Intermediate for synthesis of various heterocyclic compounds. derpharmachemica.comresearchgate.net

Exploration as Chiral Scaffolds or Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern chemistry, enabling the selective synthesis of a single enantiomer of a chiral molecule. The efficacy of this process often relies on a chiral catalyst, which is typically a metal complex coordinated to a chiral organic ligand. nih.gov Proline and its derivatives have emerged as powerful and inexpensive organocatalysts for a wide array of asymmetric reactions. mdpi.comresearchgate.net

The structure of this compound is well-suited for applications in asymmetric catalysis. The proline core provides a well-defined chiral environment, a crucial feature for a "chiral scaffold." mdpi.com This scaffold can be incorporated into more complex catalytic systems. For example, L-proline has been used to develop chiral ionic liquids that act as efficient catalysts in asymmetric Michael addition reactions, achieving high conversions and enantioselectivities. mdpi.com

Furthermore, the nitrogen and oxygen atoms within the sulfonamide-proline structure can act as donor atoms to coordinate with metal centers, making it a potential "chiral ligand." nih.gov The electronic properties of the ligand, influenced by substituents like the 3-chlorophenyl group, can modify the reactivity and selectivity of the metal catalyst. nih.gov Research has shown that copper(I) iodide (CuI) in combination with L-proline effectively catalyzes the coupling of aryl halides with sulfinic acid salts to form aryl sulfones, demonstrating the successful interplay between a proline-based ligand and a metal center. acs.org Similarly, a heterogeneous catalyst created by modifying a porous polymer with L-proline showed significantly enhanced reaction rates and selectivity in asymmetric Michael addition and Mannich reactions. rsc.org

Table 2: Proline-Based Systems in Asymmetric Catalysis

Catalytic System Type of Reaction Key Findings
L-proline-based Chiral Ionic Liquids Asymmetric Michael Addition Achieved high conversions (99%) and enantioselectivities (up to 95% ee). mdpi.com
CuI / L-proline Coupling of Aryl Halides with Sulfinic Acid Salts Readily forms aryl sulfones in good to excellent yields with tolerance for various functional groups. acs.org
Hyper-crosslinked Polymer modified with L-proline Asymmetric Michael Addition & Mannich Reactions Shortened reaction times and increased enantiomeric excess (ee) value from 71% to 97% in a model reaction. rsc.org

Role as Building Blocks for Chemical Biology Probes and Tools

Chemical biology utilizes specially designed molecules, or "probes," to study and manipulate biological systems. These probes often mimic natural ligands or pharmacophores to interact with specific proteins or other biomolecules. sigmaaldrich.com The construction of these tools frequently relies on "building blocks"—scaffolds that can be systematically modified to optimize function. sigmaaldrich.comnih.gov

This compound possesses the key features of a versatile building block for creating chemical probes. The core structure combines a sulfonamide group, a common pharmacophore in many drugs, with a proline ring that can be used to mimic peptide structures. scholarsresearchlibrary.comnih.gov Trifunctional building blocks are particularly valuable in probe development, typically featuring: 1) a point of connectivity for attachment to a ligand, 2) a reactive group for covalent bonding to a target protein, and 3) a bioorthogonal handle for detection or enrichment. sigmaaldrich.com

The carboxylic acid on the proline ring of this compound provides a natural "connectivity group" for coupling to other molecules. sigmaaldrich.com The chlorophenylsulfonyl moiety can be viewed as part of the core recognition element or potentially modified to include a "reactive group." By attaching a bioorthogonal handle, such as an alkyne or azide (B81097), to another position on the proline ring, this building block could be elaborated into a fully functional chemical probe. nih.govljmu.ac.uk This would allow researchers to perform "click" chemistry to attach reporter tags like biotin (B1667282) for purification or fluorescent dyes for imaging. ljmu.ac.uk

Table 3: Components of a Chemical Probe Based on the this compound Scaffold

Probe Component Function Example Implementation on the Scaffold
Recognition Element Binds to the biological target of interest. The sulfonamide-proline core itself, mimicking a peptide turn or binding a specific enzyme active site.
Connectivity Group Allows for synthetic attachment to other molecular fragments. The carboxylic acid group on the proline ring. sigmaaldrich.com
Reactive Group Forms a stable covalent bond with the target protein. Can be incorporated by modifying the phenyl ring (e.g., adding a diazirine or sulfonyl fluoride). sigmaaldrich.com

| Bioorthogonal Handle | Enables detection, visualization, or isolation of the probe-target complex. | An alkyne or azide group attached to the proline ring, allowing for "click" chemistry reactions. nih.govljmu.ac.uk |

Investigation of Sulfonamide-Proline Conjugates in Materials Science (e.g., coatings)

The application of sulfonamide-proline conjugates in materials science is a more speculative but promising area of research. While direct studies on using this compound in materials like coatings are not widely documented, the properties of its constituent parts suggest potential utility. Sulfone-containing polymers are known for their high thermal stability and mechanical strength. General biological studies on sulfones have noted their use in applications such as dyes and crease-resistant finishes for textiles. derpharmachemica.comresearchgate.net

The proline component, as an amino acid, can be polymerized to form polypeptides. Polyamides are a major class of engineering thermoplastics known for their excellent durability and resistance to wear. The rigid, cyclic nature of the proline residue would be expected to impart significant conformational rigidity to a polymer backbone, potentially leading to materials with high glass transition temperatures and specific mechanical properties.

Therefore, conjugates or polymers derived from this compound could theoretically combine the thermal stability of sulfones with the structural characteristics of polyamides. This could lead to the development of novel polymers with specialized properties, such as enhanced thermal resistance, specific surface adhesion characteristics, or tailored optical properties, making them candidates for advanced coatings, high-performance films, or functional membranes. This remains an area ripe for future investigation, bridging the gap between peptide chemistry and polymer science.

Computational and Theoretical Investigations of 3 Chlorophenyl Sulfonyl Proline Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like ((3-chlorophenyl)sulfonyl)proline. These methods can predict the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential maps. For instance, theoretical studies on related phosphorus compounds have successfully used high-level methods like CCSD(T)/def2-TZVPP to describe their chemical space and bonding properties. nih.gov

In this compound, the sulfonamide linkage (-SO₂N-) significantly influences the electronic properties of the proline ring. The strong electron-withdrawing nature of the (3-chlorophenyl)sulfonyl group is expected to decrease the electron density on the proline nitrogen atom. This inductive effect can alter the reactivity of the entire proline moiety.

Key predicted electronic properties include:

Dipole Moment: The molecule is expected to possess a significant dipole moment due to the polarized S-O and S-N bonds, as well as the chloro-substitution on the phenyl ring.

Reactivity Indicators: The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity. The (3-chlorophenyl)sulfonyl group likely lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would reveal regions of negative potential around the sulfonyl oxygens and the chlorine atom, indicating sites prone to electrophilic interaction. Conversely, positive potential would be expected around the acidic proton of the carboxylic acid group.

These calculations are foundational for predicting the molecule's stability and potential reaction pathways. For example, the relative energies of different isomers or conformers can be accurately determined, providing insight into their thermodynamic stability. nih.gov

Conformational Analysis and Energy Landscape Mapping through Molecular Mechanics and Dynamics

The conformational flexibility of this compound is primarily dictated by the proline ring's puckering and the rotational barriers around the S-N and N-Cα bonds. Proline itself is known to exist in a conformational equilibrium between Cγ-endo (down) and Cγ-exo (up) puckers of its five-membered ring. nih.gov The substitution of a bulky (3-chlorophenyl)sulfonyl group on the nitrogen atom significantly influences this equilibrium. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable for exploring the conformational landscape of such molecules. uni-miskolc.hu

Molecular Mechanics: MM methods, using force fields like AMBER or GROMOS, can efficiently map the potential energy surface. nih.gov For this compound, this would involve systematic rotations (torsion scans) around key single bonds to identify low-energy conformers.

Molecular Dynamics: MD simulations provide a dynamic view of the molecule's behavior over time in a simulated environment (e.g., in a water box). uni-miskolc.humdpi.com An MD trajectory of several hundred nanoseconds would reveal the preferred ring pucker, the dynamics of the cis-trans isomerization of the S-N bond (though typically less of an issue than with amide bonds), and the orientation of the chlorophenyl group relative to the proline ring. uni-miskolc.husigmaaldrich.com

Studies on N-acetyl-L-proline have shown that the substituent on the nitrogen affects both the population and geometries of the preferred ring conformers. nih.gov Similarly, the ((3-chlorophenyl)sulfonyl) group is expected to create specific, sterically favored orientations that minimize clashes with the proline ring and its carboxylic acid group. The stability of these conformations is governed by a combination of steric hindrance and non-covalent interactions, such as intramolecular hydrogen bonds or aromatic/proline interactions. researchgate.net

Molecular Modeling of Potential Interaction Sites and Ligand Efficiency

Molecular modeling can identify key features within the this compound structure that are important for non-covalent interactions. While avoiding biological claims, we can analyze the molecule's capacity to act as a ligand in a purely chemical context, for instance, in coordination with a metal center or binding to a synthetic receptor.

The primary interaction sites on this compound are:

Hydrogen Bond Donors: The carboxylic acid hydroxyl group (-OH) is a strong hydrogen bond donor.

Hydrogen Bond Acceptors: The sulfonyl oxygens (-SO₂), the carboxylic acid carbonyl oxygen (C=O), and potentially the chlorine atom are effective hydrogen bond acceptors.

Hydrophobic Regions: The chlorophenyl ring provides a significant hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions. mdpi.com

Aromatic System: The phenyl ring can participate in cation-π interactions.

Molecular docking simulations, a technique often used in drug design, can be repurposed to predict how this molecule might fit into a well-defined cavity of a host molecule. nih.govnih.gov Such studies calculate a "docking score" based on the complementarity of shape and the favorability of intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Ligand efficiency (LE) is a metric used to evaluate the binding potential of a molecule relative to its size. While typically used in a biological context, the principle can be applied here to assess the "binding potential per atom." It is calculated based on binding energy and the number of non-hydrogen atoms. A higher LE suggests a more efficient use of molecular size to achieve strong interactions.

In Silico Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structural validation. researchgate.netnih.gov

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C chemical shifts and coupling constants. For proline derivatives, predicted J-couplings are particularly useful for determining the ring's conformational preferences in solution. nih.gov The predicted chemical shifts for the aromatic protons on the chlorophenyl ring would be sensitive to the ring's rotational orientation.

IR Spectroscopy: The vibrational frequencies corresponding to key functional groups can be calculated. These predictions help in assigning experimental IR spectra. For this compound, characteristic bands for the S=O stretches of the sulfonamide, the C=O stretch of the carboxylic acid, and the aromatic C-H stretches can be predicted with reasonable accuracy. nih.govnih.gov

The following table presents a comparison of experimentally observed IR frequencies for related sulfonamide compounds with the type of data that could be predicted for this compound.

Functional GroupTypical Experimental Range (cm⁻¹)Predicted Range for this compound (cm⁻¹)
O-H Stretch (Carboxylic Acid)2900-3100~2950-3050
C=O Stretch (Carboxylic Acid)1700-1730~1720
SO₂ Asymmetric Stretch1300-1400~1330-1350
SO₂ Symmetric Stretch1120-1190~1150-1170
Aromatic C-H Stretch3000-3100~3060
Data for experimental ranges are derived from studies on similar sulfonamide and carboxylic acid-containing compounds. nih.govresearchgate.netnih.gov

Furthermore, computational chemistry can be used to model potential reaction pathways . For instance, the synthesis of N-sulfonylated prolines typically involves the reaction of proline with a sulfonyl chloride. researchgate.net Theoretical modeling of this reaction could elucidate the transition state structure, calculate the activation energy barrier, and confirm the reaction mechanism, providing insights that complement experimental studies. aiche.org

Future Research Directions and Unexplored Potential of 3 Chlorophenyl Sulfonyl Proline

Development of Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of ((3-Chlorophenyl)sulfonyl)proline and its analogs will likely be guided by the principles of green chemistry, moving away from traditional methods that often rely on hazardous solvents and reagents. researchgate.nettandfonline.com Conventional synthesis of sulfonamides typically involves sulfonyl chlorides, which are toxic and reactive, and solvents like DMF or dichloromethane. researchgate.netresearchgate.net

Future research should focus on several sustainable strategies:

Aqueous Synthesis: Developing synthetic protocols that use water as a solvent is a primary goal for green chemistry. rsc.org Methods for sulfonamide synthesis in water, often with dynamic pH control to facilitate the reaction and product isolation, have been successfully developed for other compounds and could be adapted for the proline conjugate. tandfonline.comrsc.org This approach minimizes the use of volatile organic compounds and simplifies product purification, often requiring only filtration. rsc.org

Mechanochemistry: Solvent-free mechanochemical approaches, using techniques like ball-milling, offer a significant reduction in environmental impact. rsc.org A one-pot, two-step mechanochemical process has been demonstrated for sulfonamides, starting from disulfides and utilizing solid reagents, which results in a dramatically lower E-factor (a measure of waste) compared to solution-based methods. rsc.org

Alternative Reagents and Catalysis: Replacing hazardous sulfonyl chlorides with more stable and safer sulfur sources, such as sodium sulfinates, is a key area of development. researchgate.net Furthermore, catalytic methods, including the use of iodine or metal-free catalysts, can improve efficiency and reduce waste. researchgate.nettandfonline.com

Renewable Feedstocks and Biocatalysis: Looking further ahead, the proline scaffold itself could be sourced more sustainably. While proline is naturally occurring, research into producing amino acids from renewable biomass via chemocatalytic or electrochemical methods is gaining traction. rsc.orgnsf.gov Additionally, enzymatic processes, which operate under mild conditions and exhibit high selectivity, could be explored for both the synthesis of the proline precursor and the final coupling step. thechemicalengineer.com

Table 1: Comparison of Synthetic Routes for Sulfonamide Formation This table presents a conceptual comparison based on established green chemistry principles for sulfonamide synthesis.

Feature Conventional Route (e.g., Sulfonyl Chloride in DCM) Prospective Green Route
Solvent Dichloromethane (DCM), Dimethylformamide (DMF) Water, Deep Eutectic Solvents (DESs), or solvent-free (Mechanochemistry) rsc.orgnih.gov
Reagents 3-Chlorobenzenesulfonyl chloride, Proline, Organic Base 3-Chlorophenyl sodium sulfinate, Proline, Catalyst (e.g., Iodine) researchgate.net
Byproducts HCl, Stoichiometric base salts Recyclable catalysts, water
E-Factor High Low rsc.org
Safety Toxic/volatile solvents, corrosive reagents Benign solvents, more stable reagents
Purification Chromatography Filtration, simple extraction rsc.orgnih.gov

Expansion of Derivatization Chemistry for Enhanced Functional Diversity

The true potential of this compound lies in its capacity as a scaffold for creating large libraries of diverse molecules. The structure offers multiple handles for chemical modification, allowing for the systematic tuning of its physicochemical properties. There is a long history of creating novel proline derivatives for various applications, particularly in medicinal chemistry. nih.gov

Key derivatization strategies would include:

Modification of the Carboxylic Acid: The proline's carboxyl group is a prime site for amidation with a wide array of amines, leading to the formation of peptide-like structures or compounds with altered solubility and hydrogen-bonding capabilities. Esterification is another straightforward modification.

Substitution on the Proline Ring: The C4 position of the proline ring is a well-explored site for introducing substituents, such as fluorine or hydroxyl groups, which can profoundly influence the ring's pucker and, consequently, the conformation of the entire molecule. nih.gov These modifications are known to modulate the stability of peptide structures. nih.gov

Aromatic Ring Functionalization: The 3-chlorophenyl group can be further functionalized. For instance, the chlorine atom could be replaced via nucleophilic aromatic substitution or cross-coupling reactions to introduce different groups. Other positions on the aromatic ring could also be targeted for substitution to explore electronic and steric effects.

N-Aminoalkylation and Analogs: Advanced techniques could even target the sulfonamide nitrogen for further substitution, or the entire proline ring could be replaced with analogs like azetidine-2-carboxylic acid or pipecolic acid to alter the backbone geometry. sigmaaldrich.com

Table 2: Potential Derivatization Sites on this compound This table illustrates hypothetical derivatives based on common synthetic transformations for proline and sulfonamide scaffolds.

Modification Site Reaction Type Potential Functional Groups Introduced Resulting Property Change
Proline Carboxylic Acid Amidation Alkyl amides, Aryl amides, Amino acid conjugates Modulated solubility, H-bonding, Peptidomimetic character
Proline Ring (C4-position) Hydroxylation, Fluorination -OH, -F Altered ring pucker, Conformational constraint, Stereoelectronic effects nih.gov
Aromatic Ring Nucleophilic Aromatic Substitution, Cross-Coupling -OR, -NR2, -Alkyl, -Aryl Modified electronic properties, steric bulk, lipophilicity
Sulfonamide Nitrogen Alkylation (under specific conditions) N-Alkyl Altered H-bond donor capacity, steric profile

Integration into Advanced Polymeric and Supramolecular Architectures

The unique structural features of this compound make it an attractive building block for materials science.

Polymer Synthesis: Proline and its derivatives are known to form unique polymers. Polyproline can adopt a specific helical structure (polyproline II helix), which is important in biological systems like collagen. acs.orgnih.gov By functionalizing the carboxylic acid of this compound to be compatible with polymerization (e.g., converting to an acrylate (B77674) or N-carboxyanhydride), novel polymers could be synthesized. These polymers might exhibit interesting properties, such as thermoresponsiveness (lower critical solution temperature behavior), which has been demonstrated for other proline-based polymers. acs.orgrsc.org The bulky and rigid chlorophenylsulfonyl group would likely influence the polymer's secondary structure and solution behavior.

Supramolecular Chemistry: The sulfonamide group is a versatile functional group for building complex, ordered structures through non-covalent interactions. nih.gov It contains both hydrogen-bond donors (the N-H) and acceptors (the sulfonyl oxygens), allowing it to form robust and predictable supramolecular synthons. nih.govnih.gov The combination of the sulfonamide's hydrogen-bonding capabilities with potential π-π stacking from the chlorophenyl ring makes this compound a strong candidate for designing cocrystals and other supramolecular assemblies with specific topologies and properties. nih.gov

Rational Design of this compound Derivatives for Targeted Chemical Applications

Rational design, often aided by computational modeling, is a powerful strategy for developing molecules with a specific function, such as inhibiting a target enzyme. 182.160.97nih.gov The this compound scaffold is an excellent starting point for such an endeavor.

A hypothetical rational design cycle for an enzyme inhibitor might proceed as follows:

Scaffold Hopping and Initial Screening: this compound could be identified as a hit from a library screen or designed as an analog of a known inhibitor. The proline provides a rigid, defined conformation, while the sulfonamide can mimic a tetrahedral transition state or interact with key residues in an enzyme's active site. researchgate.net The 3-chloro substituent provides a specific electronic and steric feature that might enhance binding affinity or selectivity.

Structure-Activity Relationship (SAR) Studies: A library of derivatives would be synthesized based on the strategies outlined in section 7.2. The activity of each compound would be tested, building an SAR profile. researchgate.netnih.gov For example, the position of the chlorine on the phenyl ring (ortho-, meta-, para-) could be varied to probe different pockets of an active site.

Structure-Based Design: If the 3D structure of the target enzyme is known, computational docking studies can be used to predict how derivatives will bind. nih.gov This allows for the design of new modifications that improve complementarity. For instance, modeling might reveal an unoccupied hydrophobic pocket that could be filled by adding a substituent to the phenyl ring or the proline ring, thereby increasing potency. The proline scaffold itself has been used as a central feature in rationally designed protease inhibitors. stanford.edu

Table 3: Illustrative Structure-Activity Relationship (SAR) for a Hypothetical Enzyme Target This table is a conceptual example of how SAR data might be interpreted in a rational design project.

Compound R1 (Aromatic Ring) R2 (Proline Ring) R3 (Carboxyl Group) Hypothetical IC50 (nM) Interpretation
Parent 3-Cl H -COOH 5000 Initial hit, moderate activity.
Analog 1 4-Cl H -COOH 2500 Para-substitution is tolerated, slight improvement.
Analog 2 3,4-diCl H -COOH 500 Dichloro substitution significantly improves potency, suggesting a large hydrophobic pocket.
Analog 3 3-Cl 4(R)-F -COOH 800 4R-Fluoro substitution improves potency, likely by inducing a favorable exo ring pucker. nih.gov
Analog 4 3,4-diCl 4(R)-F -COOH 50 Combination of optimal aromatic and proline substitutions leads to a highly potent inhibitor.
Analog 5 3,4-diCl 4(R)-F -CONHCH3 65 Amidation of the carboxylate is well-tolerated, offering a handle for tuning solubility.

By systematically exploring these research avenues, the scientific community can transform this compound from a simple chemical entity into a versatile platform for innovation across multiple disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ((3-chlorophenyl)sulfonyl)proline derivatives, and how can reaction conditions be optimized?

  • Methodology : Derivatives are typically synthesized via sulfonylation reactions. For example, sulfonyl chloride intermediates react with proline or substituted prolines under controlled conditions (e.g., reflux in ethanol or THF). Purification involves recrystallization from ethanol or chromatography . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to maximize yield and minimize side products.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

  • Methodology : Key techniques include:

  • 1H-NMR/13C-NMR : To confirm substitution patterns and proline backbone integrity.
  • FT-IR : For identifying sulfonyl (S=O) stretching vibrations (~1350–1150 cm⁻¹).
  • Single-crystal X-ray diffraction : To resolve torsional angles (e.g., gauche conformations in sulfonamide linkages) and hydrogen-bonding networks .
  • Differential Scanning Calorimetry (DSC) : To determine melting points and decomposition thresholds .

Q. How do structural features like the 3-chlorophenyl group influence the compound’s physicochemical properties?

  • Methodology : The electron-withdrawing chlorine atom enhances sulfonyl group stability and influences intermolecular interactions (e.g., Cl···H hydrogen bonds). Computational tools like Hirshfeld surface analysis quantify interaction contributions (e.g., 12.7% Cl···H in related compounds) . Comparative studies with non-chlorinated analogs reveal differences in solubility and thermal stability .

Advanced Research Questions

Q. How can thermokinetic parameters (e.g., activation energy, decomposition pathways) be experimentally determined for this compound derivatives?

  • Methodology :

  • Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify gaseous decomposition products (e.g., 3-chlorophenyl radicals).
  • Use isoconversional methods (e.g., Friedman, Ozawa-Flynn-Wall) to calculate activation energies from DSC data. For example, related sulfonamides exhibit exothermic decomposition with activation energies ~150–200 kJ/mol .
  • Validate pathways via density functional theory (DFT) simulations of bond dissociation energies .

Q. What computational strategies are effective for predicting the energetic performance (e.g., detonation velocity) of this compound-based materials?

  • Methodology :

  • Use software like EXPLO5 or CHEETAH to calculate detonation velocity (DD) and pressure (PP) from crystal density and heat of formation. For example, a related tetrazole derivative showed D=4409m/sD = 4409 \, \text{m/s} and P=5.4GPaP = 5.4 \, \text{GPa} .
  • Refine predictions with molecular dynamics (MD) simulations to account for lattice defects or polymorphic variations.

Q. How can structural modifications to the proline backbone or sulfonyl group enhance biological activity (e.g., receptor antagonism)?

  • Methodology :

  • Design analogs with molecular docking to target receptors (e.g., 5-HT₆ or D₃ receptors). For instance, substituting the pyrrolidine ring with bulkier groups improved binding affinity in related sulfonamides .
  • Validate via radioligand binding assays and in vitro functional studies (e.g., cAMP modulation for 5-HT₆ antagonism) .
  • Optimize pharmacokinetics using QSAR models to balance lipophilicity (logP) and polar surface area.

Q. How do conflicting reports on decomposition temperatures or crystal packing modes arise, and how can they be resolved?

  • Methodology :

  • Replicate experiments under standardized conditions (e.g., heating rate in DSC).
  • Analyze polymorphism via powder X-ray diffraction (PXRD) to identify metastable forms.
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N···H vs. H···H contributions) that stabilize specific crystal forms .

Notes

  • Avoid commercial sources (e.g., BenchChem ).
  • Advanced methodologies emphasize reproducibility, interdisciplinary validation (experimental + computational), and mechanistic insights.
  • Contradictions in data require systematic re-evaluation of experimental parameters and crystallographic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((3-Chlorophenyl)sulfonyl)proline
Reactant of Route 2
Reactant of Route 2
((3-Chlorophenyl)sulfonyl)proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.